
Mibefradil dihydrochloride hydrate molecular
formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578197 Get Quote

Mibefradil Dihydrochloride Hydrate: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

Abstract
Mibefradil, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist

that exhibits a unique pharmacological profile characterized by its preferential blockade of T-

type over L-type calcium channels.[1][2] This document provides a comprehensive technical

overview of Mibefradil dihydrochloride hydrate, including its chemical properties, mechanism

of action, pharmacokinetic profile, and a summary of key experimental findings. Detailed

methodologies for seminal experiments are presented to facilitate understanding and

replication.

Chemical Identity and Physicochemical Properties
Mibefradil dihydrochloride hydrate is the hydrated salt of Mibefradil. Its chemical and

physical properties are summarized below.
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Property Value Reference(s)

Molecular Formula C₂₉H₃₈FN₃O₃ · 2HCl · xH₂O [3]

Molecular Weight
568.55 g/mol (anhydrous

basis)
[3]

CAS Number
116666-63-8 (dihydrochloride);

1049728-52-0 (hydrate)
[3]

IUPAC Name

[(1S,2S)-2-[2-[[3-(1H-

benzimidazol-2-

yl)propyl]methylamino]ethyl]-6-

fluoro-1-propan-2-yl-3,4-

dihydronaphthalen-2-yl] 2-

methoxyacetate

dihydrochloride hydrate

Appearance White to off-white powder [3]

Solubility

Soluble in water (>20 mg/mL)

and DMSO (≥22 mg/mL).

Insoluble in absolute ethanol.

[3]

Chemical Structure:

Caption: 2D structure of Mibefradil.

Mechanism of Action
Mibefradil is a non-dihydropyridine calcium channel blocker that uniquely inhibits both T-type

(low-voltage activated) and L-type (high-voltage activated) calcium channels.[1] It displays a

moderate selectivity for T-type channels, which are involved in the pacemaker activity of the

sinoatrial node and atrioventricular node, as well as in vascular smooth muscle tone.[1][2] The

blockade of L-type channels, which are abundant in vascular smooth muscle and cardiac

myocytes, contributes to its vasodilatory and antihypertensive effects.[1]

The mechanism of action involves a voltage-dependent block of L-type channels and a more

tonic, voltage-independent block of T-type channels.[1] This dual action results in peripheral
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and coronary vasodilation, a slight reduction in heart rate, and a lack of significant negative

inotropic effects at therapeutic concentrations.[4]
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Caption: Mibefradil's dual blockade of T-type and L-type calcium channels.

Pharmacokinetics
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The pharmacokinetic profile of Mibefradil is characterized by high bioavailability and a long

elimination half-life, making it suitable for once-daily administration.

Parameter Value Reference(s)

Bioavailability
~70% (single dose), ~90%

(steady state)
[5]

Time to Peak Plasma Conc. ~1-2 hours [5]

Protein Binding >99.5% [5]

Metabolism
Hepatic (CYP3A4 and

esterase-catalyzed hydrolysis)
[5]

Elimination Half-life 17-25 hours [5]

Excretion Primarily renal (as metabolites) [5]

Key Experimental Protocols
Determination of IC₅₀ Values for T-type and L-type
Calcium Channels
Objective: To quantify the inhibitory potency of Mibefradil on T-type and L-type calcium

channels.

Methodology Summary (based on Mehrke et al., 1994):[1]

Cell Lines:

L-type channels: Chinese hamster ovary (CHO) cells stably transfected with the α1

subunit of the class Cb Ca²⁺ channel.

T-type channels: Human medullary thyroid carcinoma (hMTC) cells endogenously

expressing T-type channels.

Electrophysiological Recordings:
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The whole-cell patch-clamp technique was employed to measure barium currents (I-Ba)

through the calcium channels.

Cells were voltage-clamped at a holding potential of -100 mV.

T-type currents were elicited by depolarizing voltage steps to various potentials.

L-type currents were elicited by depolarizing voltage steps from a holding potential that

inactivates T-type channels.

Data Analysis:

Concentration-response curves were generated by applying increasing concentrations of

Mibefradil.

The IC₅₀ values, representing the concentration of Mibefradil required to inhibit 50% of the

current, were calculated by fitting the data to a logistic equation.

Results:

IC₅₀ for T-type channels: 2.7 µM[1][3][6][7][8]

IC₅₀ for L-type channels: 18.6 µM[1][3][6][7][8]

The Mortality Assessment in Congestive Heart Failure
(MACH-1) Trial
Objective: To assess the effect of Mibefradil on morbidity and mortality in patients with

moderate to severe congestive heart failure (CHF).[9][10][11]

Study Design Summary:[9][10][11]

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: 2,590 patients with New York Heart Association (NYHA) class II-IV CHF

and a left ventricular ejection fraction of ≤35%.
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Treatment: Patients were randomized to receive either Mibefradil (50 mg once daily, titrated

to 100 mg once daily after one month) or a matching placebo, in addition to their standard

CHF therapy.

Primary Endpoint: All-cause mortality.

Secondary Endpoints: Cardiovascular mortality and the combined endpoint of cardiovascular

mortality and morbidity.

Duration: Patients were followed for up to 35 months.

Results: The MACH-1 trial was terminated prematurely due to an observed trend towards

increased mortality in the Mibefradil group, particularly in patients also receiving certain other

medications. The study did not demonstrate a benefit of Mibefradil in patients with CHF.[10][11]

Drug Interactions and Withdrawal from Market
Mibefradil was voluntarily withdrawn from the market in 1998 due to the risk of serious drug

interactions. Mibefradil is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[5] Co-

administration with other drugs metabolized by CYP3A4 could lead to dangerously elevated

plasma concentrations of those drugs.

Conclusion
Mibefradil dihydrochloride hydrate is a calcium channel antagonist with a distinct

mechanism of action, preferentially targeting T-type calcium channels. While it demonstrated

efficacy as an antihypertensive and antianginal agent, significant safety concerns related to

drug interactions led to its withdrawal from the market. The technical data and experimental

protocols summarized herein provide a valuable resource for researchers in the fields of

pharmacology and drug development, offering insights into the properties of dual T-type and L-

type calcium channel blockers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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